molecular formula C11H12FN3O2S B10968952 N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide

N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide

Cat. No.: B10968952
M. Wt: 269.30 g/mol
InChI Key: QAHCFLKNOBRDAM-UHFFFAOYSA-N
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Description

N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide is a synthetic organic compound with the molecular formula C₁₁H₁₂FN₃O₂S This compound features a pyrazole ring substituted with a 3-fluorobenzyl group and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, reacting hydrazine hydrate with acetylacetone under reflux conditions yields the pyrazole core.

    Introduction of the 3-Fluorobenzyl Group: The pyrazole ring is then alkylated with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Attachment of the Methanesulfonamide Group: Finally, the methanesulfonamide group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonamide group to an amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the fluorobenzyl group suggests possible applications in drug design, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring may participate in hydrogen bonding or π-π stacking interactions. The methanesulfonamide group can further modulate the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide stands out due to its combination of a fluorobenzyl group and a pyrazole ring, which provides a unique set of chemical properties

Properties

Molecular Formula

C11H12FN3O2S

Molecular Weight

269.30 g/mol

IUPAC Name

N-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]methanesulfonamide

InChI

InChI=1S/C11H12FN3O2S/c1-18(16,17)14-11-5-6-15(13-11)8-9-3-2-4-10(12)7-9/h2-7H,8H2,1H3,(H,13,14)

InChI Key

QAHCFLKNOBRDAM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NN(C=C1)CC2=CC(=CC=C2)F

Origin of Product

United States

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